

# Application Notes: Ethyl Red Staining for Microscopy

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## Compound of Interest

Compound Name: Ethyl red

Cat. No.: B1210116

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## Introduction

**Ethyl Red** is a versatile pH indicator dye that exhibits a distinct color change from yellow to red as the pH transitions from acidic to neutral.<sup>[1]</sup> This property makes it a valuable tool for various laboratory applications, including monitoring pH changes in solutions and as a potential vital stain in microscopy to visualize acidic compartments within live cells.<sup>[1][2]</sup> As a vital stain, it can penetrate the cell membrane of living cells without causing immediate harm, allowing for the study of dynamic cellular processes.<sup>[2]</sup> Its ability to respond to pH gradients makes it particularly useful for identifying and labeling acidic organelles, such as lysosomes.<sup>[3][4][5]</sup>

These application notes provide a detailed protocol for using **Ethyl Red** as a vital stain for the microscopic visualization of acidic organelles in live cultured cells. The protocol is adapted from established methods for similar pH-sensitive vital dyes, such as Neutral Red.<sup>[6][7]</sup>

## Data Presentation

The following table summarizes the key properties and recommended conditions for **Ethyl Red** and a related, commonly used vital dye, Neutral Red.

| Parameter            | Ethyl Red                           | Neutral Red                    |
|----------------------|-------------------------------------|--------------------------------|
| CAS Number           | 76058-33-8                          | 553-24-2[8]                    |
| Molecular Weight     | 297.4 g/mol                         | 288.78 g/mol                   |
| pH Indicator Range   | Acidic (Yellow) to Neutral (Red)[1] | pH 6.8 (Red) to 8.0 (Yellow)   |
| Application          | pH Indicator, Vital Stain[1]        | Vital Stain, Lysosome Stain[8] |
| Stock Solution Conc. | 1 mg/mL in Ethanol or DMSO          | 1 mg/mL in Ethanol or Water    |
| Working Conc.        | 1-10 µg/mL                          | 1-5 µg/mL                      |
| Incubation Time      | 15-30 minutes                       | 5-30 minutes[6][7]             |
| Excitation (max)     | ~520 nm (in acidic environment)     | ~530 nm                        |
| Emission (max)       | ~600 nm (in acidic environment)     | ~645 nm                        |
| Storage              | Powder at -20°C                     | Room Temperature               |

## Experimental Protocols

### Preparation of Reagents

#### a. Ethyl Red Stock Solution (1 mg/mL)

- Materials:
  - Ethyl Red powder (Biotechnology grade)
  - Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
  - Microcentrifuge tubes
- Procedure:
  - Weigh out 1 mg of Ethyl Red powder and place it in a microcentrifuge tube.

- Add 1 mL of DMSO or 100% Ethanol to the tube.
- Vortex thoroughly until the dye is completely dissolved.
- Store the stock solution at -20°C, protected from light.

b. **Ethyl Red** Working Solution (1-10 µg/mL)

- Materials:
  - **Ethyl Red** Stock Solution (1 mg/mL)
  - Phosphate-Buffered Saline (PBS) or cell culture medium
- Procedure:
  - On the day of the experiment, thaw the **Ethyl Red** stock solution at room temperature.
  - Dilute the stock solution in pre-warmed (37°C) PBS or serum-free cell culture medium to the desired final concentration (e.g., for a 5 µg/mL solution, add 5 µL of the 1 mg/mL stock to 995 µL of medium).
  - It is recommended to test a range of concentrations to determine the optimal staining for your specific cell type and experimental conditions.

## Live Cell Staining Protocol

This protocol is designed for adherent cells cultured in chambered cover glasses or multi-well plates.

- Materials:
  - Cultured adherent cells
  - **Ethyl Red** Working Solution
  - Pre-warmed cell culture medium
  - Fluorescence microscope with appropriate filter sets

- Procedure:
  - Grow cells on a suitable imaging vessel (e.g., glass-bottom dish) to the desired confluency.
  - Remove the culture medium from the cells.
  - Gently wash the cells once with pre-warmed PBS.
  - Add the pre-warmed **Ethyl Red** Working Solution to the cells, ensuring the entire cell monolayer is covered.
  - Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
  - After incubation, remove the staining solution.
  - Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
  - Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
  - Proceed with imaging immediately.

## Microscopy and Image Acquisition

- Microscope Setup:
  - Use a fluorescence microscope equipped with a filter set appropriate for detecting red fluorescence (e.g., TRITC or Texas Red filter cube).
  - Excite the sample at ~520-540 nm and collect the emission at ~590-650 nm.
- Image Acquisition:
  - Bring the cells into focus using brightfield or phase-contrast microscopy.
  - Switch to the fluorescence channel to visualize the stained acidic organelles.

- Capture images using a sensitive camera. Live cells are susceptible to phototoxicity, so minimize exposure time and light intensity.

## Expected Results

Upon successful staining, acidic organelles such as lysosomes will accumulate the **Ethyl Red** dye and appear as bright red puncta within the cytoplasm of the cells. The nucleus and the rest of the cytoplasm should exhibit minimal background fluorescence.

## Mandatory Visualizations

## Experimental Workflow Diagram

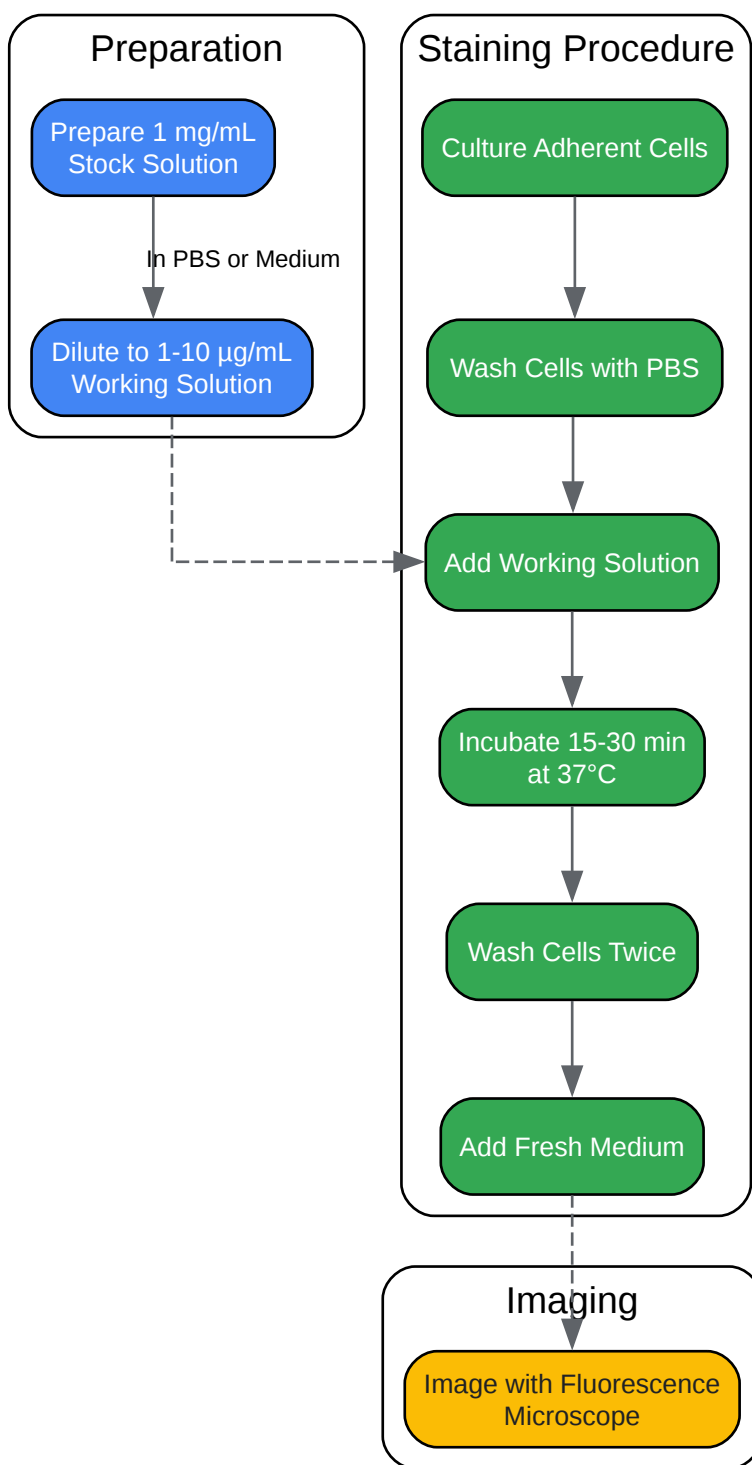


Figure 1. Experimental Workflow for Ethyl Red Staining of Live Cells.

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Caption: Figure 1. Experimental Workflow for **Ethyl Red** Staining of Live Cells.

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